molecular formula C22H30O2Sn B14449499 (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane CAS No. 79270-40-9

(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane

Cat. No.: B14449499
CAS No.: 79270-40-9
M. Wt: 445.2 g/mol
InChI Key: XFKDOJLLZIITQF-OBJIRFSESA-N
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Description

(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is a chiral organotin compound It is characterized by its unique structure, which includes two butyl groups and two phenyl groups attached to a dioxastannolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide with diphenylglycol in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While there is limited information on the industrial production methods for this compound, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin compounds.

    Reduction: Reduction reactions can convert the compound into different organotin species.

    Substitution: The butyl or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane has several scientific research applications, including:

    Catalysis: The compound can be used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.

    Biological Studies: The compound’s potential biological activity is of interest in medicinal chemistry, where it may be investigated for its effects on biological systems.

    Material Science: It can be used in the development of new materials with unique properties, such as organotin-based polymers.

Mechanism of Action

The mechanism by which (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. The molecular targets and pathways involved can vary, but typically involve interactions with other molecules through the tin center.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another chiral compound with similar structural features, used in organic synthesis.

    (4R,5S)-5-Acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid: A compound with similar stereochemistry, used in medicinal chemistry.

Uniqueness

(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is unique due to its specific combination of butyl and phenyl groups attached to a dioxastannolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

79270-40-9

Molecular Formula

C22H30O2Sn

Molecular Weight

445.2 g/mol

IUPAC Name

(4R,5S)-2,2-dibutyl-4,5-diphenyl-1,3,2-dioxastannolane

InChI

InChI=1S/C14H12O2.2C4H9.Sn/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*1-3-4-2;/h1-10,13-14H;2*1,3-4H2,2H3;/q-2;;;+2/t13-,14+;;;

InChI Key

XFKDOJLLZIITQF-OBJIRFSESA-N

Isomeric SMILES

CCCC[Sn]1(O[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC

Canonical SMILES

CCCC[Sn]1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC

Origin of Product

United States

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